Ricinus communis Ricin A Chain Inhibitory Potency and Structural Binding Mode
In a structure-based drug design study targeting ricin A chain (RTA), 2,5-diamino-4,6-dihydroxypyrimidine (DDP) exhibited an inhibitory IC50 of 2.20 mM, as measured in a cell-free enzymatic assay [1]. This value, while modest, is accompanied by a high-resolution (2.8 Å) X-ray crystal structure of the RTA-DDP complex (PDB: 1IL5) that elucidates a unique and unexpected binding mode distinct from previously characterized inhibitors like pteroic acid [2].
| Evidence Dimension | Inhibitory activity against Ricin A Chain (RTA) |
|---|---|
| Target Compound Data | IC50 = 2.20 mM |
| Comparator Or Baseline | Pteroic acid (IC50 ≈ 0.6 mM as reported in the same study context) |
| Quantified Difference | Approximately 3.7-fold lower potency than pteroic acid, but with a structurally validated binding mode that informs scaffold optimization [3]. |
| Conditions | Cell-free enzymatic assay measuring N-glycosidase activity of recombinant RTA [1]. |
Why This Matters
The availability of a validated 3D binding pose provides a rational basis for structure-guided optimization of this scaffold, a strategic advantage not offered by analogs lacking such experimental structural data.
- [1] RCSB Protein Data Bank. (2001). PDB Entry 1IL5: Structure of Ricin A Chain Bound with Inhibitor 2,5-Diamino-4,6-Dihydroxypyrimidine (DDP). View Source
- [2] Miller, D. J., Ravikumar, K., Shen, H., Suh, J.-K., Kerwin, S. M., & Robertus, J. D. (2002). Structure-based design and characterization of novel platforms for ricin and shiga toxin inhibition. Journal of Medicinal Chemistry, 45(1), 90–98. View Source
- [3] Miller, D. J., Ravikumar, K., Shen, H., Suh, J.-K., Kerwin, S. M., & Robertus, J. D. (2002). Structure-based design and characterization of novel platforms for ricin and shiga toxin inhibition. Journal of Medicinal Chemistry, 45(1), 90–98. View Source
